molecular formula C6H7BFNO3 B1461676 (5-Fluoro-6-methoxypyridin-3-yl)boronic acid CAS No. 856250-60-7

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Cat. No.: B1461676
CAS No.: 856250-60-7
M. Wt: 170.94 g/mol
InChI Key: OCWTXKZPAZAQQW-UHFFFAOYSA-N
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Description

“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It is a solid substance at 20 degrees Celsius and should be stored at temperatures between 0-10°C . This compound is sensitive to heat .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a boronic acid group, a methoxy group, and a fluorine atom attached at different positions . The average molecular weight is 170.934 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, boronic acids are known to be used in various chemical reactions. For instance, they are used in the Suzuki-Miyaura cross-coupling reaction, an important reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .


Physical and Chemical Properties Analysis

“this compound” is a white to off-white powder . It has a molecular formula of C6H7BFNO3 . The InChI Key is ISDFOFZTZUILPE-UHFFFAOYSA-N .

Scientific Research Applications

Fluorescence Quenching in Sensor Design

Boronic acid derivatives like (5-Fluoro-6-methoxypyridin-3-yl)boronic acid are recognized for their fluorescent properties, useful in the design of sensors. A study on 2-methoxypyridin-3-yl-3-boronic acid (a close derivative) explored fluorescence quenching in various solvents, providing insights that could enhance sensor technology. The study involved steady-state fluorescence measurements, finding that the static quenching mechanism was predominant (Melavanki, 2018).

Catalyst in Amide Formation

Boronic acid derivatives, such as this compound, have been synthesized as catalysts for direct amide formation between carboxylic acids and amines. These catalysts show enhanced reactivity under specific conditions, demonstrating their potential in organic synthesis (Arnold et al., 2008).

Sugar Sensing and Binding

In the field of sugar sensing, boronic acid derivatives like this compound are gaining attention. They are known for their ability to bind diol-containing compounds, such as sugars. Research into the binding interactions of similar boronic acid derivatives with sugars has revealed insights into sugar sensing at physiological pH, which is crucial for applications like diabetes monitoring (Geethanjali et al., 2017).

Fructose Reduction in Food Matrices

Boronic acids, including derivatives like this compound, have been investigated for their potential to specifically reduce fructose in food matrices. The research focused on their ability to form esters with diol structures, such as fructose, in fruit juice, paving the way for applications in food technology (Pietsch & Richter, 2016).

Safety and Hazards

“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye damage, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Mechanism of Action

Target of Action

The primary target of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is the transition metal catalysts used in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura coupling . These catalysts facilitate the formation of new carbon-carbon bonds, a critical process in organic synthesis .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organoboron group to the transition metal catalyst . This is followed by an oxidative addition where the catalyst donates electrons to form a new bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis and is widely used in the production of pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups , suggesting that this compound can be effective in diverse chemical environments.

Biochemical Analysis

Biochemical Properties

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid plays a crucial role in biochemical reactions, especially in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for its function as a biochemical reagent .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and protein function, leading to changes in cellular behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its boronic acid group. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. The compound can also influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to heat or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .

Properties

IUPAC Name

(5-fluoro-6-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWTXKZPAZAQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660175
Record name (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856250-60-7
Record name (5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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